Ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride is a chemical compound that belongs to the piperidine family. It is characterized by its unique structure, which includes an ethyl group attached to the nitrogen atom of the piperidine ring, a keto group at the 3-position, and an ester group at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Keto Group: The keto group at the 3-position can be introduced via an oxidation reaction using reagents like potassium permanganate or chromium trioxide.
Esterification: The ester group at the 4-position is introduced through an esterification reaction with ethyl chloroformate.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and alcohols.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and hydroxyl derivatives.
Substitution: Various ester derivatives depending on the substituent used.
Scientific Research Applications
Ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the functional groups present. It may bind to active sites of enzymes, altering their activity and affecting biochemical pathways. The exact mechanism can vary based on the specific application and the biological system involved.
Comparison with Similar Compounds
Ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride can be compared with other similar compounds, such as:
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate;hydrochloride: Similar structure but with a benzyl group instead of an ethyl group.
Ethyl 4-oxo-1-piperidinecarboxylate: Lacks the ethyl group on the nitrogen atom.
1-Benzyl-4-ethoxycarbonyl-3-piperidone hydrochloride: Contains a benzyl group and an ethoxycarbonyl group.
Uniqueness
The presence of the ethyl group on the nitrogen atom and the specific arrangement of functional groups make this compound unique
Properties
CAS No. |
90341-10-9 |
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Molecular Formula |
C10H18ClNO3 |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO3.ClH/c1-3-11-6-5-8(9(12)7-11)10(13)14-4-2;/h8H,3-7H2,1-2H3;1H |
InChI Key |
PDTUBYBIAFXOOE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C(=O)C1)C(=O)OCC.Cl |
Origin of Product |
United States |
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